molecular formula C8H18N2O B13827666 2-Methyl-3-piperazin-1-ylpropan-1-ol CAS No. 30249-14-0

2-Methyl-3-piperazin-1-ylpropan-1-ol

Cat. No.: B13827666
CAS No.: 30249-14-0
M. Wt: 158.24 g/mol
InChI Key: OHOJAUJUEBSOHD-UHFFFAOYSA-N
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Description

2-Methyl-3-piperazin-1-ylpropan-1-ol is an organic compound that features a piperazine ring substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-piperazin-1-ylpropan-1-ol typically involves the reaction of piperazine with 2-chloropropanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon bearing the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-piperazin-1-ylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.

Major Products Formed

    Oxidation: Formation of 2-Methyl-3-piperazin-1-ylpropan-1-one.

    Reduction: Formation of 2-Methyl-3-piperazin-1-ylpropane.

    Substitution: Formation of 2-Methyl-3-piperazin-1-ylpropyl halides.

Mechanism of Action

The mechanism by which 2-Methyl-3-piperazin-1-ylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-piperazin-1-ylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a piperazine ring allows for versatile chemical modifications and potential interactions with biological targets.

Properties

CAS No.

30249-14-0

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-methyl-3-piperazin-1-ylpropan-1-ol

InChI

InChI=1S/C8H18N2O/c1-8(7-11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3

InChI Key

OHOJAUJUEBSOHD-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCNCC1)CO

Origin of Product

United States

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